molecular formula C34H56CaO6P2 B13826991 Antioxidant 1425

Antioxidant 1425

Cat. No.: B13826991
M. Wt: 662.8 g/mol
InChI Key: FIRJKSXFLZVPBN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Antioxidant 1425, also known as calcium diethyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxy phenyl]methyl]phosphonate], is a high molecular weight, multifunctional phenolic antioxidant. It is primarily used for the stabilization of plastics, synthetic fibers, elastomers, and rosin ester tackifier resins. This compound is particularly effective in providing long-term thermal stabilization and protection against thermo-oxidative degradation .

Preparation Methods

The synthesis of Antioxidant 1425 typically involves the reaction of 2,6-di-tert-butylphenol with phosphorus oxychloride, followed by esterification with ethanol and subsequent neutralization with calcium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure high yield and purity. Industrial production methods often employ high-performance liquid chromatography (HPLC) for quality control to ensure minimal residue of toxic intermediates like 2,6-di-tert-butylphenol .

Chemical Reactions Analysis

Antioxidant 1425 undergoes several types of chemical reactions, including:

    Oxidation: It acts as a hydrogen donor to neutralize free radicals, thereby preventing oxidative degradation.

    Reduction: It can reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS), mitigating oxidative stress.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide, nitric oxide, and various free radicals. .

Scientific Research Applications

Antioxidant 1425 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Antioxidant 1425 exerts its effects is through the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative reactions. It also chelates metal ions, which can catalyze oxidative reactions, thus inhibiting the formation of new free radicals. The molecular targets include reactive oxygen species and reactive nitrogen species, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .

Comparison with Similar Compounds

Antioxidant 1425 is unique in its high molecular weight and multifunctional nature, which allows it to provide superior stabilization compared to other phenolic antioxidants. Similar compounds include:

Properties

Molecular Formula

C34H56CaO6P2

Molecular Weight

662.8 g/mol

IUPAC Name

calcium;(3,5-ditert-butylphenyl)methyl-ethoxyphosphinate

InChI

InChI=1S/2C17H29O3P.Ca/c2*1-8-20-21(18,19)12-13-9-14(16(2,3)4)11-15(10-13)17(5,6)7;/h2*9-11H,8,12H2,1-7H3,(H,18,19);/q;;+2/p-2

InChI Key

FIRJKSXFLZVPBN-UHFFFAOYSA-L

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[O-].CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[O-].[Ca+2]

Origin of Product

United States

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